(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Overview
Description
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). This compound is designed to interact with the GnRH receptor, which plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). The process starts with the assembly of amino acids on a resin, followed by sequential coupling and deprotection steps. The final product is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to achieve high yields and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to meet pharmaceutical standards.
Types of Reactions:
Oxidation: Oxidation reactions are not typically involved in the synthesis of this compound.
Reduction: Reduction reactions may be used to remove protecting groups during the synthesis process.
Substitution: Substitution reactions are crucial in the coupling steps of SPPS, where amino acids are linked together.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products Formed: The major product is the fully synthesized this compound peptide, which is then purified to achieve the desired purity level.
Scientific Research Applications
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification techniques.
Biology: Investigated for its role in reproductive biology and endocrine system regulation.
Medicine: Explored for potential therapeutic applications in conditions like prostate cancer, endometriosis, and uterine fibroids.
Industry: Utilized in the development of new pharmaceuticals targeting the GnRH receptor.
Mechanism of Action
(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is similar to other GnRH analogs, such as leuprolide and triptorelin. it has unique structural modifications that may affect its binding affinity and duration of action. These modifications can result in different pharmacokinetic and pharmacodynamic profiles, making it potentially more suitable for specific therapeutic applications.
Comparison with Similar Compounds
Leuprolide
Triptorelin
Goserelin
Nafarelin
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Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)/t39-,40-,41-,42+,43-,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKAEZTWGFDHGK-OFHYFIBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N15O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267878-61-5 | |
Record name | 267878-61-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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